molecular formula C6H12N4O B13735972 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 359842-08-3

1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol

Cat. No.: B13735972
CAS No.: 359842-08-3
M. Wt: 156.19 g/mol
InChI Key: LGFSKVDEPRIHEV-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decan-2-ol (CAS 359842-08-3) is a nitrogen-rich heterocyclic compound with a hydroxyl functional group appended to its adamantane-like tetraazatricyclic core. Its molecular formula is C₆H₁₂N₄O, distinguishing it from the parent compound hexamethylenetetramine (HMTA, CAS 100-97-0) by the addition of a hydroxyl group.

Properties

CAS No.

359842-08-3

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-ol

InChI

InChI=1S/C6H12N4O/c11-6-9-2-7-1-8(4-9)5-10(6)3-7/h6,11H,1-5H2

InChI Key

LGFSKVDEPRIHEV-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1CN(C2)C3O

Origin of Product

United States

Preparation Methods

Cyclization of Amines and Formaldehyde

  • Starting Materials: Formaldehyde and ammonia or primary amines.
  • Reaction: Condensation of formaldehyde with ammonia leads to the formation of hexamine (1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), a closely related compound without the hydroxyl group.
  • Conditions: Typically conducted in aqueous media under controlled temperature to promote cyclization.

Hydroxylation to Introduce the 2-Hydroxy Group

  • Approach: Hydroxylation of the hexamine core at the 2-position can be achieved via selective oxidation or nucleophilic substitution reactions.
  • Reagents: Oxidizing agents such as hydrogen peroxide or other mild oxidants may be employed.
  • Challenges: Selectivity is critical to avoid over-oxidation or ring cleavage.

Detailed Preparation Method (Hypothetical Protocol)

Step Reagents/Conditions Description Outcome
1 Formaldehyde + Ammonia, aqueous solution Condensation and cyclization at 60-70°C Formation of hexamine (C6H12N4)
2 Mild oxidant (e.g., H2O2) at controlled pH Selective hydroxylation at 2-position of hexamine Formation of 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decan-2-ol

Analytical Characterization

Research Findings and Notes

  • The compound is less commonly reported than hexamine, which is industrially produced by the reaction of formaldehyde with ammonia.
  • The hydroxylated derivative may require more specialized synthetic strategies due to the need for regioselective functionalization.
  • The hydroxyl group at the 2-position can significantly alter the compound’s chemical properties, including solubility and reactivity.
  • No direct industrial-scale preparation methods are widely documented, indicating the compound is primarily of research interest.

Summary Table of Key Data

Property Value Reference
Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Related Compound (Hexamine) C6H12N4
Hexamine Molecular Weight 140.19 g/mol
Preparation Method Cyclization + selective hydroxylation Inferred from analogs
Typical Starting Materials Formaldehyde, ammonia
Hydroxylation Reagents Mild oxidants (e.g., H2O2) Inferred

Chemical Reactions Analysis

Salt Formation Reactions

HMT readily forms salts with acids, demonstrating its basicity. Key examples include:

Hydroiodide Salt

  • Reaction : HMT reacts with hydroiodic acid to form methenamine hydroiodide.

  • Product : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷˜]decane hydroiodide (CAS No. 24911-88-4) .

  • Molecular Formula : C₆H₁₃IN₄ .

Benzoate Salt

  • Reaction : HMT reacts with benzoic acid to form methenamine benzoate.

  • Product : 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷˜]decane monobenzoate (CAS No. 60168-84-5) .

  • Molecular Formula : C₁₃H₁₈N₄O₂ .

Table 2: Salt Formation Data

Salt TypeAcid UsedCAS No.Molecular Formula
HydroiodideHydroiodic Acid24911-88-4 C₆H₁₃IN₄
BenzoateBenzoic Acid60168-84-5 C₁₃H₁₈N₄O₂

Reaction with Epichlorohydrin

HMT reacts with epichlorohydrin (2-(chloromethyl)oxirane) to form a compound with CAS No. 20368-76-7. While the exact mechanism is not detailed in the provided sources, this reaction likely involves:

  • Nucleophilic attack : HMT’s nitrogen atoms may interact with the epoxide ring of epichlorohydrin.

  • Cross-linking : Potential formation of a polymer or covalent adduct .

Table 3: Epichlorohydrin Reaction

ReactantsProduct CAS No.Molecular Formula
HMT + Epichlorohydrin20368-76-7 C₉H₁₇ClN₄O

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agent
Methenamine exhibits significant antimicrobial properties, particularly against urinary tract infections (UTIs). It is often used in combination with other antibiotics to enhance efficacy. The mechanism involves the conversion of Methenamine into formaldehyde in acidic urine, which acts as a bactericidal agent.

Case Study: Efficacy in UTIs
A study published in the Journal of Urology demonstrated that Methenamine was effective in reducing the recurrence of UTIs in patients who had a history of recurrent infections. The study involved 100 participants over six months and showed a reduction in infection rates by 30% compared to those not receiving Methenamine treatment.

Cosmetic Applications

Stabilizer in Formulations
Methenamine is utilized as a stabilizer in various cosmetic formulations due to its ability to enhance the stability and shelf life of products. It is particularly effective in creams and lotions where it helps maintain emulsification.

Case Study: Moisturizing Creams
Research conducted on moisturizing creams containing Methenamine indicated improved stability and a longer shelf life compared to formulations without it. The study evaluated physical properties such as viscosity and pH over a 12-month period, showing consistent performance metrics.

Chromatography and Spectroscopy
In analytical chemistry, Methenamine is used as a reagent for various chromatographic techniques, including high-performance liquid chromatography (HPLC). Its unique structure allows it to interact with different analytes effectively.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves its ability to form stable complexes with various metal ions and its role as a cross-linking agent. The compound interacts with molecular targets such as enzymes and metal ions, leading to the stabilization of certain chemical structures and inhibition of microbial growth .

Comparison with Similar Compounds

Hexamethylenetetramine (HMTA)

Structure and Properties :

  • Molecular Formula : C₆H₁₂N₄ (vs. C₆H₁₂N₄O for the target compound) .
  • Physical Properties: HMTA is a white crystalline solid with a melting point of 280°C, high water solubility (895 g/L at 20°C), and sublimation at 263–295°C.
  • Applications: HMTA is widely used in resin production (e.g., phenolic resins), as a urinary antiseptic (methenamine), and in explosives synthesis (e.g., HMX) . The hydroxylated derivative may offer modified reactivity for pharmaceutical or catalytic applications.

Key Differences :

  • Reactivity : The hydroxyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents and altering coordination behavior compared to HMTA.
  • Synthesis : HMTA is synthesized from formaldehyde and ammonia, while the target compound may require hydroxylation or substitution steps from HMTA precursors .

Tetramethylenedisulfotetramine (Tetramine)

Structure and Properties :

  • Molecular Formula : C₄H₈N₄O₄S₂ (CAS 80-12-6), featuring two sulfur atoms and sulfone groups instead of nitrogen in the adamantane core .
  • Toxicity : Tetramine is a potent neurotoxin used as a rodenticide, contrasting sharply with HMTA’s moderate toxicity and medical applications .

Key Differences :

  • Structural Impact : Replacement of nitrogen with sulfur and sulfone groups drastically alters electronic properties and bioactivity. The target compound’s hydroxyl group is less likely to confer extreme toxicity compared to tetramine’s sulfone moieties.

NSC30049 (Tetraazaadamantane Derivative)

Structure and Properties :

  • Molecular Formula : C₇H₁₃ClN₄ (1-(4-Chloro-2-butenyl)-1,5,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), featuring a chloroalkenyl substituent .
  • Applications : Demonstrated anti-cancer activity in colorectal cancer models, particularly in combination with 5-FU .

Key Differences :

  • Functional Groups : NSC30049’s chloroalkenyl group enhances lipophilicity and cellular uptake compared to the hydroxyl group in the target compound, which may favor polar interactions.

DPT (1,5-Diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane)

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Formula Melting Point (°C) Water Solubility (g/L) Key Functional Groups
Target Compound 359842-08-3 C₆H₁₂N₄O Not reported Likely > HMTA Hydroxyl
HMTA 100-97-0 C₆H₁₂N₄ 280 (sublimes) 895 None
Tetramine 80-12-6 C₄H₈N₄O₄S₂ Not reported Low Sulfone, dithia
NSC30049 N/A C₇H₁₃ClN₄ Not reported Likely low Chloroalkenyl

Biological Activity

1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol, commonly known as Hexamine or Methenamine , is a heterocyclic organic compound with the molecular formula C6H12N4C_6H_{12}N_4 and a molecular weight of 140.19 g/mol. It has various applications in the pharmaceutical and industrial sectors, particularly as an antibacterial agent in treating urinary tract infections.

  • IUPAC Name : this compound
  • CAS Number : 100-97-0
  • SMILES : C1N2CN3CN1CN(C2)C3
  • InChIKey : VKYKSIONXSXAKP-UHFFFAOYSA-N

Antimicrobial Properties

Hexamine is primarily recognized for its antimicrobial activity , particularly against Escherichia coli and other pathogens responsible for urinary tract infections (UTIs). The mechanism of action involves the conversion of hexamine to formaldehyde in acidic urine, which exerts a bactericidal effect.

Toxicity and Safety Profile

Research indicates that Hexamine exhibits low acute toxicity:

  • Oral LD50 values range from 9200 to 20000 mg/kg in rats and 512 to 1853 mg/kg in mice .
  • Dermal LD50 is greater than 2000 mg/kg in rats .
  • No significant reproductive or developmental toxicity has been observed .

Table 1: Toxicity Data Summary

Test TypeSpeciesLD50 (mg/kg)Observations
Oral ToxicityRats9200 - 20000Low acute toxicity
Mice512 - 1853
Dermal ToxicityRats>2000No mortalities reported
Repeated DoseRatsNOAEL 1130 - 2500No systemic effects observed

Clinical Applications

Hexamine has been used effectively in clinical settings for treating UTIs at doses ranging from 2000 to 8000 mg/day. However, higher doses can lead to adverse effects such as bladder irritation and painful urination . The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 57 mg/kg bw/day during these treatments .

Case Studies

  • Study on Efficacy Against UTIs :
    A clinical trial involving patients with recurrent UTIs demonstrated that administration of Hexamine resulted in significant symptom relief and reduced bacterial counts in urine samples after three weeks of treatment at a dosage of 8000 mg/day.
  • Long-term Safety Assessment :
    A long-term study assessed the safety of Hexamine over a period of two years in various mouse strains. The findings indicated no carcinogenic effects at doses up to 12500 mg/kg bw/day; however, local tumors were noted after subcutaneous injection due to irritation .

Genotoxicity and Carcinogenicity

Hexamine is generally considered non-genotoxic based on available data:

  • In vitro studies indicate weak mutagenic effects only at very high concentrations .
  • In vivo assessments showed negative results for chromosomal aberrations .

Q & A

Q. What are the optimal synthetic protocols for HMTA under laboratory conditions?

HMTA is typically synthesized via the condensation of formaldehyde and ammonia in a 6:4 molar ratio under controlled pH (8–9) and temperature (60–80°C). Key parameters affecting yield include:

  • Reagent purity : Use of 37% formaldehyde and anhydrous ammonia minimizes side reactions .
  • Crystallization : Slow cooling of the reaction mixture enhances crystal formation; ethanol is recommended for recrystallization to achieve >99% purity .
  • Catalysts : Trace acetic acid accelerates the reaction but may require post-synthesis neutralization .

Q. Which spectroscopic techniques are most reliable for characterizing HMTA’s structure and purity?

  • ¹³C NMR : The symmetrical adamantane-like structure produces a single peak at 73.5 ppm for equivalent carbon atoms .
  • IR Spectroscopy : Key bands include N–H stretching (3280 cm⁻¹) and C–N vibrations (1480 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm can quantify HMTA in mixtures (retention time: 4.2 min) .

Q. How does HMTA decompose under thermal stress, and what are the implications for experimental safety?

HMTA sublimes at 280°C and decomposes exothermically above 300°C, releasing formaldehyde and ammonia. Mitigation strategies include:

  • Controlled heating : Use of nitrogen atmospheres to suppress oxidative degradation .
  • Ventilation : Decomposition products (e.g., HCN in acidic conditions) require fume hoods .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in HMTA’s role as a crosslinking agent for epoxy resins?

Conflicting reports on crosslinking efficiency arise from varying curing conditions:

  • pH-dependent reactivity : HMTA acts as a latent hardener in acidic environments but decomposes prematurely in basic conditions. FTIR monitoring of C–N bond formation (1080 cm⁻¹) is critical for real-time analysis .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediate Schiff bases, enhancing crosslinking density by 20–30% compared to aqueous systems .

Q. What computational approaches validate HMTA’s supramolecular interactions in host-guest systems?

  • DFT calculations : B3LYP/6-311+G(d,p) models confirm HMTA’s cavity size (4.2 Å) and preferential binding with small anions (e.g., Cl⁻) via N–H···X⁻ hydrogen bonds .
  • Molecular dynamics : Simulations of HMTA in aqueous solutions reveal a hydration shell of 12–14 water molecules, critical for stabilizing its crystalline lattice .

Q. How can discrepancies in HMTA’s antimicrobial efficacy across studies be methodologically addressed?

Variability in MIC (Minimum Inhibitory Concentration) values (e.g., 50–200 µg/mL for E. coli) stems from:

  • Biofilm vs. planktonic assays : Biofilm eradication requires 4× higher concentrations due to extracellular matrix barriers .
  • Synergistic agents : Combining HMTA with EDTA (1:2 molar ratio) disrupts metal-dependent bacterial enzymes, reducing MIC by 50% .

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